molecular formula C14H28N2 B1460788 N-cyclohexyl-1-propylpiperidin-4-amine CAS No. 1019568-42-3

N-cyclohexyl-1-propylpiperidin-4-amine

Cat. No.: B1460788
CAS No.: 1019568-42-3
M. Wt: 224.39 g/mol
InChI Key: YURZUCPOVPAICM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of N-cyclohexyl-1-propylpiperidin-4-amine follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound is officially designated as this compound, reflecting the substitution pattern on the piperidine ring system. Alternative nomenclature includes N-(cyclohexylmethyl)-1-propylpiperidin-4-amine, which more precisely describes the cyclohexylmethyl substituent attached to the nitrogen atom at position 4 of the piperidine ring. The International Chemical Identifier for this compound is InChI=1S/C15H30N2/c1-2-10-17-11-8-15(9-12-17)16-13-14-6-4-3-5-7-14/h14-16H,2-13H2,1H3, providing a standardized representation of its molecular structure.

The canonical Simplified Molecular Input Line Entry System representation is CCCN1CCC(CC1)NCC2CCCCC2, which systematically describes the connectivity of all atoms within the molecule. The International Chemical Identifier Key HVKIUWHXMZINMM-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical registry purposes. The nomenclature reflects the compound's membership in the piperidine class of heterocyclic compounds, specifically those bearing secondary amine substituents at the 4-position and tertiary amine functionalities at the 1-position of the six-membered ring.

The systematic naming convention also acknowledges the presence of two distinct nitrogen-containing functional groups within the molecular framework. The primary structural feature is the piperidine ring system, which serves as the core scaffold for substituent attachment. The propyl group attachment at the 1-position creates a tertiary amine functionality, while the cyclohexyl group attachment at the 4-position through a methylene linker creates a secondary amine functionality. This dual amine character contributes to the compound's unique chemical and physical properties.

Stereochemical Analysis of Piperidine-Cyclohexyl-Propyl Motifs

The stereochemical complexity of this compound arises from the conformational flexibility of both the piperidine ring and the cyclohexyl substituent. Piperidine rings typically adopt chair conformations similar to cyclohexane, with the propyl substituent at the 1-position preferentially occupying an equatorial position to minimize steric interactions. The cyclohexylmethyl substituent at the 4-position can adopt either axial or equatorial orientations, with the equatorial position generally favored due to reduced steric hindrance.

Research on related piperidine systems has demonstrated that N-phenylpiperidines exhibit distinct conformational preferences compared to their cyclohexane analogs. In N-phenylpiperidines, the aromatic ring typically aligns with the piperidine ring plane to maximize conjugation between the nitrogen lone pair and the aromatic system. However, in cyclohexyl-substituted piperidines like our target compound, the cyclohexyl group lacks aromatic character, resulting in different conformational preferences driven primarily by steric factors rather than electronic effects.

The cyclohexyl ring itself exists predominantly in the chair conformation, with rapid ring-flipping between alternative chair forms at room temperature. The methylene linker connecting the cyclohexyl group to the piperidine nitrogen introduces additional rotational freedom, allowing the cyclohexyl substituent to adopt various orientations relative to the piperidine ring plane. Computational studies on similar systems suggest that gauche conformations about the carbon-nitrogen bond connecting the cyclohexyl group are energetically favored due to favorable electrostatic interactions.

The propyl chain at the 1-position of the piperidine ring contributes additional conformational flexibility. Extended conformations of the propyl chain are generally preferred to minimize intramolecular steric interactions with the piperidine ring and the cyclohexylmethyl substituent. The overall molecular conformation represents a dynamic equilibrium between multiple conformers, with interconversion barriers typically low enough to permit rapid exchange at ambient temperatures.

X-ray Crystallographic Studies and Conformational Dynamics

While specific X-ray crystallographic data for this compound was not identified in the available literature, crystallographic studies of related compounds provide valuable insights into the solid-state conformational preferences of piperidine derivatives. Crystal structure analyses of compounds containing similar structural motifs reveal consistent patterns in molecular packing and conformational adoption.

Related trihexyphenidyl salts, which contain cyclohexyl-substituted piperidine ring systems, have been subjected to comprehensive crystallographic analysis at 90 Kelvin. These studies demonstrate that piperidine rings in the solid state typically adopt chair conformations with substituents preferentially occupying equatorial positions when sterically feasible. The crystal packing of such compounds often involves hydrogen bonding interactions between amine functionalities and various acceptor sites, contributing to the overall stability of the crystal lattice.

Conformational dynamics in solution differ significantly from solid-state structures due to the absence of crystal packing constraints. Nuclear magnetic resonance studies on related piperidine systems indicate that ring-flipping processes occur rapidly on the nuclear magnetic resonance timescale at room temperature, resulting in time-averaged spectra that reflect the dynamic equilibrium between alternative conformations. The activation barriers for piperidine ring inversion are typically in the range of 40-50 kilojoules per mole, permitting facile interconversion between conformers.

The cyclohexyl substituent undergoes its own conformational dynamics, with chair-chair interconversion occurring with activation barriers of approximately 45 kilojoules per mole. The methylene linker between the cyclohexyl group and the piperidine nitrogen introduces additional rotational degrees of freedom, with rotation about the carbon-nitrogen bond occurring with relatively low activation barriers. These multiple dynamic processes contribute to the overall conformational complexity of the molecule in solution.

Temperature-dependent nuclear magnetic resonance studies on related systems have revealed that conformational exchange processes can be slowed sufficiently at low temperatures to permit observation of individual conformers. Such studies provide valuable information about the relative populations of different conformational states and the kinetics of interconversion processes.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most detailed structural information for this compound, with both proton and carbon-13 nuclear magnetic resonance techniques offering complementary data. Proton nuclear magnetic resonance spectra of piperidine derivatives typically exhibit characteristic patterns reflecting the six-membered ring environment and substituent influences. The piperidine ring protons appear as complex multiplets in the aliphatic region, with axial and equatorial protons often showing distinct chemical shifts and coupling patterns.

The propyl substituent at the 1-position generates a characteristic ethyl-like pattern, with the terminal methyl group appearing as a triplet around 1.0-1.2 parts per million, the central methylene group as a quartet around 1.5-1.7 parts per million, and the nitrogen-attached methylene group as a triplet around 2.4-2.6 parts per million. The cyclohexyl group produces a complex multiplet pattern in the 1.0-2.0 parts per million region, with the methylene protons adjacent to nitrogen typically appearing at slightly higher field due to the electron-donating nature of the nitrogen atom.

Carbon-13 nuclear magnetic resonance spectroscopy provides valuable information about the carbon framework of the molecule. Piperidine carbon atoms typically resonate in the 20-60 parts per million region, with the carbon bearing the cyclohexyl substituent appearing at higher field due to the alpha-nitrogen effect. The cyclohexyl carbons produce characteristic signals in the 25-30 parts per million range, while the propyl carbons appear at their expected chemical shifts based on their electronic environment.

Infrared spectroscopy reveals characteristic absorption bands associated with the various functional groups present in the molecule. Secondary amine stretching vibrations typically appear in the 3300-3500 wavenumber region, while the tertiary amine nitrogen does not produce a characteristic stretching frequency due to the absence of directly bonded hydrogen atoms. Carbon-hydrogen stretching vibrations from the aliphatic groups produce absorption bands in the 2800-3000 wavenumber region, with cyclohexyl and piperidine ring vibrations contributing to the fingerprint region below 1500 wavenumbers.

Mass spectrometry provides molecular weight confirmation and structural fragmentation information. The molecular ion peak appears at mass-to-charge ratio 238, corresponding to the molecular weight of 238.41 grams per mole. Characteristic fragmentation patterns include loss of the propyl group (mass loss of 43) and various cyclohexyl-related fragmentations. The base peak often corresponds to the piperidine-containing fragment, reflecting the stability of the heterocyclic ring system under electron impact conditions.

Advanced mass spectrometric techniques such as tandem mass spectrometry provide additional structural confirmation through characteristic fragmentation pathways. The collision-induced dissociation of the molecular ion produces fragment ions that can be used to confirm the connectivity and substitution pattern of the molecule. High-resolution mass spectrometry enables precise molecular formula determination, confirming the C15H30N2 composition and providing additional confidence in structural assignments.

Properties

CAS No.

1019568-42-3

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

N-cyclohexyl-1-propylpiperidin-4-amine

InChI

InChI=1S/C14H28N2/c1-2-10-16-11-8-14(9-12-16)15-13-6-4-3-5-7-13/h13-15H,2-12H2,1H3

InChI Key

YURZUCPOVPAICM-UHFFFAOYSA-N

SMILES

CCCN1CCC(CC1)NC2CCCCC2

Canonical SMILES

CCCN1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Scientific Research Applications

Neuropharmacological Applications

N-cyclohexyl-1-propylpiperidin-4-amine has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin. Research indicates that compounds with similar structures can act as modulators of these neurotransmitters, which are crucial for mood regulation and cognitive functions.

Table 1: Neuropharmacological Effects of Piperidine Derivatives

CompoundTarget ReceptorsEffectsReferences
This compoundDopamine D2, Serotonin 5-HT2APotential antidepressant and anxiolytic effects
1-benzyl-N-(4-fluorophenyl)piperidin-4-amineDopamine D2Antipsychotic properties
4-methyl-N-(2-methylphenyl)piperidin-4-amineSerotonin 5-HT1AAnxiolytic effects

Antiviral and Antineoplastic Research

Recent studies have explored the antiviral properties of piperidine derivatives, including this compound. The compound has shown promise as a potential antiviral agent, targeting specific viral replication mechanisms. Additionally, its structural analogs have been investigated for antineoplastic (cancer-fighting) properties.

Case Study: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that piperidine derivatives could inhibit viral replication in vitro. The research highlighted the importance of structural modifications in enhancing antiviral efficacy. This compound was noted for its ability to interfere with viral entry into host cells, suggesting a mechanism for its potential therapeutic use against viral infections .

Synthetic Chemistry and Drug Development

In synthetic chemistry, this compound serves as a precursor for developing novel pharmaceutical agents. Its unique structure allows for further modifications that can lead to the synthesis of compounds with enhanced pharmacological profiles.

Table 2: Synthetic Routes and Modifications

Modification TypeResulting CompoundPotential Application
Alkyl chain extensionEnhanced lipophilicityImproved bioavailability
Substitution on the piperidine ringIncreased receptor affinityTargeted drug delivery
Functional group additionBroad-spectrum activityMulti-target drug candidates

Comparison with Similar Compounds

N-Cyclopropyl-1-propylpiperidin-4-amine

  • Structural Differences : The cyclopropyl group replaces the cyclohexyl substituent, reducing steric hindrance and molecular weight (MW: ~224.39 vs. ~282.46 for cyclohexyl analogs).
  • Synthetic Relevance : This compound is synthesized via reductive amination or nucleophilic substitution, similar to methods described in for cyclohexyl-substituted amines .

Tetrahydro-2H-pyran-4-amine Derivatives ()

  • Example 13 : N-{[(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl]}-3-methyl-tetrahydro-2H-pyran-4-amine
    • Key Features : Incorporates a tetrahydro-2H-pyran ring instead of piperidine, with a phenyl-dihydropyridinyl carbonyl group.
    • Molecular Weight : 411.1 vs. ~224.39 for N-cyclohexyl-1-propylpiperidin-4-amine.
    • Functional Impact : The extended aromatic system may enhance π-π stacking interactions in receptor binding but reduces solubility due to increased hydrophobicity .

Pyrazol-4-amine Derivatives ()

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
    • Structural Contrast : Replaces the piperidine ring with a pyrazole core and adds a pyridinyl substituent.
    • Physicochemical Data : Melting point = 104–107°C; HRMS m/z 215 [M+H]+.
    • Functional Impact : The pyrazole-pyridine system introduces hydrogen-bonding sites, improving aqueous solubility compared to purely aliphatic amines .

Quinazolin-4-amine Derivatives ()

  • 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
    • Key Features : Combines a quinazoline core with piperidine and cyclohexyl groups.
    • Molecular Weight : 509.73 (anhydrous) vs. ~224.39 for the target compound.
    • Functional Impact : The quinazoline scaffold and methoxy-pyrrolidinylpropoxy chain enhance kinase inhibition activity, as seen in tyrosine kinase inhibitors .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
This compound Piperidine Cyclohexyl, propyl ~224.39 Secondary amine
N-Cyclopropyl-1-propylpiperidin-4-amine Piperidine Cyclopropyl, propyl ~224.39 Secondary amine
Example 13 () Tetrahydro-2H-pyran Phenyl-dihydropyridinyl, isopropyl 411.1 Tertiary amine, carbonyl
Example 14 () Tetrahydro-2H-pyran Phenylpiperidinyl, isopropyl 399.2 Tertiary amine, carbonyl
Quinazolin-4-amine () Quinazoline Cyclohexyl, isopropylpiperidinyl 509.73 Methoxy, pyrrolidinylpropoxy

Key Research Findings

  • Steric and Electronic Effects : Cyclohexyl substituents increase lipophilicity and metabolic stability but may reduce bioavailability compared to cyclopropyl or pyridinyl groups .
  • Synthetic Flexibility : Piperidine-based amines (e.g., ) are often synthesized via reductive amination or cross-coupling, whereas heteroaromatic analogs () require transition-metal catalysis .
  • Biological Relevance : Quinazoline derivatives () exhibit kinase inhibition, while tetrahydro-2H-pyran-4-amine derivatives () are explored for GPCR modulation .

Preparation Methods

Stepwise Alkylation of Piperidin-4-amine

  • Starting material : Piperidin-4-amine or 4-aminopiperidine.
  • Step 1 : N-alkylation with cyclohexyl halide (e.g., cyclohexyl bromide) under basic conditions to form N-cyclohexylpiperidin-4-amine.
  • Step 2 : Subsequent alkylation of the secondary amine with 1-bromopropane or 1-chloropropane to introduce the propyl group, yielding this compound.

This method requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.

Reductive Amination Approach

  • Starting materials : 4-piperidone or 4-oxopiperidine as the ketone precursor.
  • Step 1 : Condensation of 4-piperidone with cyclohexylamine to form an imine intermediate.
  • Step 2 : Reduction of the imine to N-cyclohexylpiperidin-4-amine using catalytic hydrogenation (e.g., Pd/C, Raney nickel) or chemical reductants (NaBH4).
  • Step 3 : Alkylation of the secondary amine with propyl halide to introduce the propyl substituent.

This route allows for selective formation of the N-cyclohexyl derivative before propylation and can improve regioselectivity.

Catalysts and Reaction Conditions

  • Catalysts : Hydrogenation catalysts such as palladium on carbon (Pd/C), Raney nickel, cobalt, or ruthenium are effective for reductive amination steps.
  • Solvents : Common solvents include ethanol, tetrahydrofuran (THF), or acetonitrile, chosen for solubility and reaction compatibility.
  • Temperature and Pressure : Hydrogenation is typically performed under mild to moderate pressure (1–5 atm H2) and temperatures ranging from room temperature to 60°C.
  • Bases : For alkylation, bases like potassium carbonate or sodium hydride may be used to deprotonate amines and facilitate nucleophilic substitution.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes
N-alkylation (cyclohexyl) Cyclohexyl bromide, base (K2CO3), solvent Controls required to avoid multiple alkylations
Reductive amination 4-piperidone + cyclohexylamine, Pd/C, H2 Selective formation of N-cyclohexyl derivative
N-alkylation (propyl) 1-bromopropane, base, solvent Final step to introduce propyl group
Catalysts Pd/C, Raney Ni, Co, Ru For hydrogenation/reduction steps
Solvents Ethanol, THF, Acetonitrile Depends on solubility and reaction type
Temperature & Pressure 25–60°C, 1–5 atm H2 Mild conditions preferred

Research Findings and Optimization Notes

  • Selectivity : Reductive amination provides higher selectivity for N-cyclohexyl substitution before introducing the propyl group, minimizing side products.
  • Catalyst choice : Pd/C is preferred for its high activity and ease of handling; Raney nickel is an alternative but requires careful handling due to pyrophoric nature.
  • Yield : Stepwise alkylation can suffer from over-alkylation or quaternization; controlling equivalents and reaction time is critical.
  • Purification : Products are typically purified by crystallization or chromatographic techniques to remove unreacted starting materials and side products.

Q & A

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology : Address exothermic reactions (e.g., alkylation steps) via controlled temperature gradients and flow chemistry. Pilot-scale studies for related amines show 20–30% yield improvements using continuous flow reactors .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data across studies?

  • Methodology : Validate purity via elemental analysis and DSC. For example, polymorphic forms of cyclohexyl-piperidine derivatives exhibit melting point variations (Δ~5–10°C) due to crystal packing differences .

Q. Why do some studies report contradictory biological activities for structurally similar analogs?

  • Methodology : Investigate off-target effects using proteome-wide profiling (e.g., kinome screens). For instance, minor substituent changes (e.g., methyl vs. ethyl) alter selectivity profiles in kinase inhibitors .

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